molecular formula C14H13N3O3 B13855904 Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate

Katalognummer: B13855904
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: LPNQXNLWMPMPFI-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with benzyl, cyanomethylene, and oxo groups, making it a versatile molecule for synthetic and analytical purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate typically involves the reaction of benzylamine with cyanoacetic acid under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. Common reagents used in this synthesis include benzylamine, cyanoacetic acid, and suitable catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

benzyl (2Z)-2-(cyanomethylidene)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H13N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-6H,8-10H2,(H,16,18)/b12-6-

InChI-Schlüssel

LPNQXNLWMPMPFI-SDQBBNPISA-N

Isomerische SMILES

C1CN(/C(=C\C#N)/C(=O)N1)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1CN(C(=CC#N)C(=O)N1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.